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molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No. B032671
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Patent
US05545768

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31].[F-:35].[K+]>>[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[F:35].[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
2020 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
580 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were suspended at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 60° C.
FILTRATION
Type
FILTRATION
Details
the reaction suspension was filtered with suction
DISTILLATION
Type
DISTILLATION
Details
the liquid adhering to the residue was distilled off at 150° C./70 torr
ADDITION
Type
ADDITION
Details
the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1445 g
YIELD: PERCENTYIELD 90.6%
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 324 g
YIELD: PERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05545768

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCCCC.[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31].[F-:35].[K+]>>[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[F:35].[Cl:24][C:25]1[CH:26]=[C:27]([N+:32]([O-:34])=[O:33])[CH:28]=[CH:29][C:30]=1[Cl:31] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
2020 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
580 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were suspended at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 60° C.
FILTRATION
Type
FILTRATION
Details
the reaction suspension was filtered with suction
DISTILLATION
Type
DISTILLATION
Details
the liquid adhering to the residue was distilled off at 150° C./70 torr
ADDITION
Type
ADDITION
Details
the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1445 g
YIELD: PERCENTYIELD 90.6%
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 324 g
YIELD: PERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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